molecular formula C20H17N5OS B11260499 N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11260499
M. Wt: 375.4 g/mol
InChI Key: YNNGTAFZNRNUMO-UHFFFAOYSA-N
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Description

N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a phenyl group, a pyrrole ring, and a triazole ring, which are connected through a sulfanyl linkage to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone or through the Paal-Knorr synthesis.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting a thiol with a halogenated precursor, often under basic conditions.

    Acetamide Group Addition: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrrole rings.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves interactions with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and kinase, which are involved in inflammatory and signaling pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is a potential mechanism for its anticancer activity.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The uniqueness of This compound lies in its specific combination of a phenyl group, pyrrole ring, and triazole ring connected through a sulfanyl linkage to an acetamide group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

N-phenyl-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H17N5OS/c26-18(21-17-11-5-2-6-12-17)15-27-20-23-22-19(16-9-3-1-4-10-16)25(20)24-13-7-8-14-24/h1-14H,15H2,(H,21,26)

InChI Key

YNNGTAFZNRNUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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